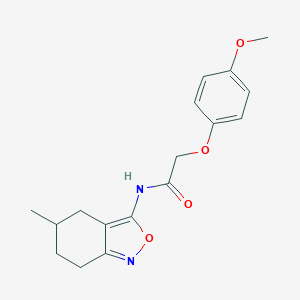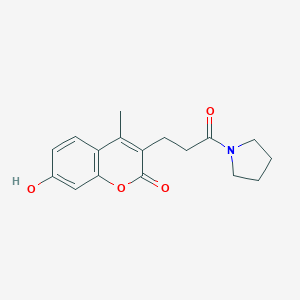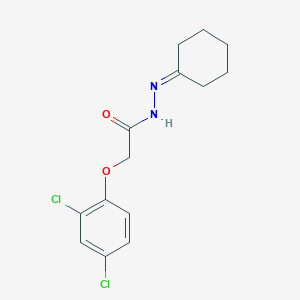
2,5-Thiophendicarbonsäuredimethylester
Übersicht
Beschreibung
2,5-Thiophenedicarboxylic acid dimethyl ester is an organic compound with the chemical formula C8H8O4S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2,5-Thiophenedicarboxylic acid dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including polymers and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as antifungal and antibacterial agents.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Wirkmechanismus
Mode of Action
It’s known that the compound is synthesized through the esterification reaction of thiophene and dimethyl anhydride .
Biochemical Pathways
It’s known that the compound can be used as a building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .
Pharmacokinetics
The compound has a molecular weight of 200.21, a density of 1.294±0.06 g/cm3, a melting point of 148.5-149.5 °C, and a boiling point of 291.6±20.0 °C .
Action Environment
The action of 2,5-Thiophenedicarboxylic acid dimethyl ester can be influenced by environmental factors such as temperature and humidity . The compound is a white to light yellow solid that dissolves in common organic solvents such as ethanol and ether . It should be stored in a humid, well-ventilated environment, away from sources of ignition and high temperatures .
Biochemische Analyse
Biochemical Properties
2,5-Thiophenedicarboxylic acid dimethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of bio-based polyesters. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 2,5-thiophenedicarboxylic acid and methanol . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and π-π interactions, influencing the structural and functional properties of these biomolecules .
Cellular Effects
The effects of 2,5-Thiophenedicarboxylic acid dimethyl ester on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, it affects cellular metabolism by altering the flux of metabolic pathways, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2,5-Thiophenedicarboxylic acid dimethyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Thiophenedicarboxylic acid dimethyl ester change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,5-Thiophenedicarboxylic acid dimethyl ester vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a certain dosage level results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
2,5-Thiophenedicarboxylic acid dimethyl ester is involved in several metabolic pathways. It is metabolized by esterases to produce 2,5-thiophenedicarboxylic acid and methanol . This compound can also affect metabolic flux by interacting with key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2,5-Thiophenedicarboxylic acid dimethyl ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of 2,5-Thiophenedicarboxylic acid dimethyl ester is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
2,5-Thiophenedicarboxylic acid dimethyl ester is typically synthesized through the esterification of 2,5-thiophenedicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods often involve similar processes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,5-Thiophenedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-thiophenedicarboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2,5-Thiophenedicarboxylic acid dimethyl ester can be compared with other similar compounds, such as:
2,5-Thiophenedicarboxylic acid: The parent compound, which lacks the ester groups.
2,5-Furandicarboxylic acid: A similar compound with an oxygen atom in place of the sulfur atom in the thiophene ring.
2,5-Pyridinedicarboxylic acid: A compound with a nitrogen atom in the ring structure. These compounds share similar chemical properties but differ in their reactivity and applications.
Eigenschaften
IUPAC Name |
dimethyl thiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUGNCLRGFKPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227144 | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-34-2 | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl thiophene-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of dimethyl thiophene-2,5-dicarboxylate in material science?
A1: Dimethyl thiophene-2,5-dicarboxylate serves as a crucial precursor in synthesizing thiophene-containing molecules. For instance, it can react with hydrazine to yield thiophene-2,5-dicarbohydrazide [], which can be further modified to create amphiphilic molecules like thiophene gemini surfactants []. These surfactants find applications in various fields due to their unique properties arising from the combination of hydrophilic and hydrophobic components.
Q2: What are the efficient synthetic routes for producing dimethyl thiophene-2,5-dicarboxylate?
A2: Two main synthetic routes are reported in the provided research:
- Direct synthesis from thiophene: This method involves refluxing thiophene with carbon tetrachloride and methanol in the presence of ferrous acetate as a catalyst []. This approach provides high yields (91.5%) of dimethyl thiophene-2,5-dicarboxylate [].
- Esterification of thiophene-2,5-dicarboxylic acid: This method involves reacting thiophene-2,5-dicarboxylic acid with methanol in the presence of chlorate sulfoxide as a catalyst []. While the provided abstract doesn't mention the yield, this method is commonly employed for ester synthesis.
Q3: Can dimethyl thiophene-2,5-dicarboxylate be converted to other useful compounds?
A3: Yes, dimethyl thiophene-2,5-dicarboxylate can be converted to thiophene-2,5-dicarboxylic acid through base hydrolysis followed by acidification []. This reaction utilizes sodium hydroxide and achieves yields exceeding 90% []. Thiophene-2,5-dicarboxylic acid is a valuable building block for various polymers and materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)


![N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B362654.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)
![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
